molecular formula C8H4ClF2NO4 B2690687 2-Chloro-5-(difluoromethyl)-4-nitrobenzoic acid CAS No. 2248301-54-2

2-Chloro-5-(difluoromethyl)-4-nitrobenzoic acid

Cat. No.: B2690687
CAS No.: 2248301-54-2
M. Wt: 251.57
InChI Key: AZEAXTYQGYJQOX-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a difluoromethyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)-4-nitrobenzoic acid typically involves the introduction of the difluoromethyl group through difluoromethylation processes. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the benzene ring. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis protocols. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. One-pot green synthesis methods have been developed to achieve efficient production of related compounds .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as palladium on carbon (Pd/C).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as Pd/C and hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) can be used to replace the chloro group.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of 2-Chloro-5-(difluoromethyl)-4-aminobenzoic acid.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(difluoromethyl)-4-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The difluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)-4-nitrobenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Chloro-4-nitrobenzoic acid: Lacks the difluoromethyl group.

    5-(Difluoromethyl)-2-nitrobenzoic acid: Lacks the chloro group.

Uniqueness

2-Chloro-5-(difluoromethyl)-4-nitrobenzoic acid is unique due to the presence of both the chloro and difluoromethyl groups, which confer distinct chemical properties and reactivity. The difluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-chloro-5-(difluoromethyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO4/c9-5-2-6(12(15)16)4(7(10)11)1-3(5)8(13)14/h1-2,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEAXTYQGYJQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Cl)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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